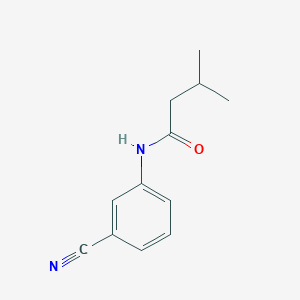![molecular formula C13H14N2O3 B7628502 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid, also known as Trp-P-2, is a heterocyclic aromatic amine that is commonly found in cooked meat and fish. It is formed during high-temperature cooking methods such as grilling, frying, and roasting. Trp-P-2 is a potent mutagen and carcinogen that has been linked to the development of several types of cancer, including colon, breast, and prostate cancer. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of Trp-P-2 in scientific research.
作用機序
The mechanism of action of 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid is not fully understood, but it is known to induce DNA damage through the formation of reactive intermediates. These intermediates can react with DNA bases, leading to the formation of adducts and mutations. 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and inflammation, as well as to modulate immune function. 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid has also been shown to have estrogenic and anti-androgenic effects, which may contribute to its carcinogenic effects.
実験室実験の利点と制限
One of the main advantages of using 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid in scientific research is its potent mutagenic and carcinogenic effects. This makes it a valuable tool for studying the mechanisms of carcinogenesis and for developing new cancer therapies. However, the use of 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid in lab experiments is also limited by its toxicity and potential health risks. Careful handling and disposal procedures must be followed to minimize exposure to 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid.
将来の方向性
There are several potential future directions for research on 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid. One area of interest is the development of new cancer therapies that target the DNA damage and oxidative stress induced by 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid. Another area of interest is the development of new methods for detecting and quantifying 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid in food and environmental samples. Finally, there is a need for further research on the health effects of 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid exposure in humans, particularly in relation to cancer risk.
合成法
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid can be synthesized through the reaction of tryptophan with creatinine under high-temperature conditions. The reaction proceeds through a series of complex chemical reactions that involve the formation of several intermediates. The final product, 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid, is a yellowish-brown powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
科学的研究の応用
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid has been widely used as a mutagenic and carcinogenic agent in scientific research. It is commonly used to induce mutations in bacterial and mammalian cells, as well as in animal models of cancer. 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid has also been shown to have immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases and cancer.
特性
IUPAC Name |
2-[1-(2-amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-3-2-4-10-13(8)9(5-12(17)18)6-15(10)7-11(14)16/h2-4,6H,5,7H2,1H3,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVZDVSBARANDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2CC(=O)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)



![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)





![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)